3-Ethynyl-5-nitropyridine
Description
3-Ethynyl-5-nitropyridine is a pyridine derivative characterized by a nitro group at the 5-position and an ethynyl (C≡CH) substituent at the 3-position. The ethynyl group confers unique electronic and steric properties, making the compound highly reactive in click chemistry, polymer synthesis, and as a ligand in coordination chemistry. The nitro group at the 5-position acts as a strong electron-withdrawing group, polarizing the aromatic ring and directing nucleophilic or electrophilic attacks to specific positions. mass 152.153) suggest that similar nitration and functionalization strategies may apply .
Properties
CAS No. |
1211578-08-3 |
|---|---|
Molecular Formula |
C7H4N2O2 |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
3-ethynyl-5-nitropyridine |
InChI |
InChI=1S/C7H4N2O2/c1-2-6-3-7(9(10)11)5-8-4-6/h1,3-5H |
InChI Key |
XIFBZSQYHIGPDC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CN=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The reactivity and applications of nitropyridine derivatives are heavily influenced by substituent groups. Below is a comparative analysis of 3-Ethynyl-5-nitropyridine with structurally related compounds:
| Compound | Molecular Formula | Key Substituents | Electronic Effects | Key Applications |
|---|---|---|---|---|
| This compound | C₇H₅N₂O₂ | Ethynyl (C≡CH), Nitro (NO₂) | Strong electron-withdrawing ethynyl group enhances ring activation for cycloadditions | Click chemistry, polymer precursors |
| 3-Ethyl-5-nitropyridine | C₇H₈N₂O₂ | Ethyl (CH₂CH₃), Nitro (NO₂) | Mild electron-donating ethyl group reduces ring activation | Intermediate in agrochemical synthesis |
| 2-(Ethylthio)-5-nitropyridine | C₇H₈N₂O₂S | Ethylthio (SCH₂CH₃), Nitro | Sulfur’s polarizability enables nucleophilic substitution reactions | Materials science, redox-active catalysts |
| 5-Chloro-2-methoxy-3-nitropyridine | C₆H₅ClN₂O₃ | Chloro (Cl), Methoxy (OCH₃) | Electron-withdrawing Cl and electron-donating OCH₃ create regioselective reactivity | Pharmaceutical intermediates |
| 2-Chloro-5-methyl-3-nitropyridine | C₆H₅ClN₂O₂ | Chloro (Cl), Methyl (CH₃) | Steric hindrance from methyl group limits substitution at adjacent positions | Herbicide synthesis |
Reactivity in Nucleophilic and Electrophilic Reactions
- This compound : The ethynyl group’s sp-hybridized carbon increases electron deficiency at the 3-position, favoring conjugate addition over direct nucleophilic substitution. For example, reactions with amines may proceed via Michael addition rather than aromatic substitution .
- 3-Ethyl-5-nitropyridine : The ethyl group’s inductive electron-donating effect reduces ring activation, leading to slower reaction kinetics in nucleophilic substitutions compared to its ethynyl counterpart .
- 2-(Ethylthio)-5-nitropyridine : The ethylthio group facilitates nucleophilic aromatic substitution (SNAr) at the 2-position due to sulfur’s leaving-group ability, a pathway less accessible in ethynyl derivatives .
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